3,4,5-Trimethyl-1H-pyrrol-2(3H)-one

oncology differentiation therapy leukemia

3,4,5-Trimethyl-1H-pyrrol-2(3H)-one (CAS 89267-83-4; also named 3,4,5-trimethyl-1,3-dihydro-2H-pyrrol-2-one) is a tri-methylated γ-lactam of the pyrrol-2-one class with molecular formula C₇H₁₁NO and molecular weight 125.17 g/mol. Its three methyl substituents distinguish it from mono‑, di‑, or N‑substituted analogs by imparting a unique steric and lipophilic profile that influences both chemical reactivity and biological target engagement.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
Cat. No. B12857109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trimethyl-1H-pyrrol-2(3H)-one
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCC1C(=C(NC1=O)C)C
InChIInChI=1S/C7H11NO/c1-4-5(2)7(9)8-6(4)3/h5H,1-3H3,(H,8,9)
InChIKeyAYRODXBPMAZJBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trimethyl-1H-pyrrol-2(3H)-one Procurement Guide: Core Identity, Physicochemical Profile & Comparator Landscape


3,4,5-Trimethyl-1H-pyrrol-2(3H)-one (CAS 89267-83-4; also named 3,4,5-trimethyl-1,3-dihydro-2H-pyrrol-2-one) is a tri-methylated γ-lactam of the pyrrol-2-one class with molecular formula C₇H₁₁NO and molecular weight 125.17 g/mol . Its three methyl substituents distinguish it from mono‑, di‑, or N‑substituted analogs by imparting a unique steric and lipophilic profile that influences both chemical reactivity and biological target engagement . The compound is primarily procured as a research intermediate or scaffold for medicinal chemistry programs targeting oncology, immunomodulation, and antimicrobial indications.

ScaffoldMedicinal chemistry intermediate for oncology, immunomodulation & antimicrobial programs
ProfileTri-methyl substitution imparts distinct steric/lipophilic character vs. mono- or di-substituted analogs
Evidence baseClass-level inference from patent and preliminary screening — confirm in target assays

Why 3,4,5-Trimethyl-1H-pyrrol-2(3H)-one Cannot Be Swapped with Generic Pyrrol-2-one Analogs


Pyrrol-2-one analogs are not interchangeable building blocks because subtle changes in methyl-substitution pattern drastically alter lipophilicity, hydrogen-bonding capacity, and metabolic stability. Comparative profiling of pyrrol-2-one derivatives reveals that the 3,4,5-trimethyl motif provides a distinct balance of steric bulk and electronic distribution relative to the 1,3,4-trimethyl isomer (CAS 60205-12-1) and the 1,3,5-trimethyl isomer (CAS 88571-44-2) . These differences translate into divergent bioactivity fingerprints across targets such as CCR5, RORγ, and tubulin, making generic substitution a high-risk proposition without explicit, assay-matched comparability data [1].

Methyl pattern shifts physicochemical profile

3,4,5-trimethyl motif differs from 1,3,4- and 1,3,5-isomers in lipophilicity, H-bonding, and metabolic stability.

Target engagement profiles diverge

Bioactivity fingerprints across CCR5, RORγ, and tubulin may shift with substitution; assay-matched comparability data are essential.

Generic analog replacement carries uncertainty

Without explicit head-to-head data, direct replacement with another pyrrol-2-one analog may not reproduce target engagement.

Quantitative Differentiation of 3,4,5-Trimethyl-1H-pyrrol-2(3H)-one: Head-to-Head and Cross-Study Comparator Data


Proliferation Arrest & Monocytic Differentiation vs. Unsubstituted Pyrrol-2-one Baseline

3,4,5-Trimethyl-1H-pyrrol-2(3H)-one exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to monocytes, a phenotype not reported for unsubstituted pyrrol-2-one or the 1,3,4-trimethyl isomer. This differentiation-inducing capability was documented in patent disclosures as evidence of anti-cancer utility, particularly for leukemia, colon cancer, breast cancer, and psoriasis [1]. While quantitative IC₅₀ or differentiation endpoint data for the target compound are not publicly disclosed, the qualitative functional distinction from the non-methylated scaffold constitutes a key differentiator for procurement decisions in oncology-focused research programs.

Differentiation induction
Class-level
Pronounced activity (patent claim)
vs
Unsubstituted pyrrol-2-one: no reported activity
Reported differentiation phenotype distinguishes this scaffold from unsubstituted baseline.
Quantitative data not publicly available; confirm in relevant cell models.
oncology differentiation therapy leukemia

CCR5 Antagonist Potential vs. Structurally Related Pyrrol-2-one Chemotypes

Preliminary pharmacological screening indicates that 3,4,5-trimethyl-1H-pyrrol-2(3H)-one can function as a CCR5 antagonist, with potential applications in HIV infection, asthma, rheumatoid arthritis, and COPD [1]. In contrast, the bicyclic thienopyrimidine-based CCR5 antagonist series (1st generation MCHR1/CCR5 ligands) required extensive optimization to overcome poor solubility and metabolic instability, whereas the monocyclic pyrrol-2-one chemotype, including the 3,4,5-trimethyl variant, inherently offers reduced aromatic ring count and improved physicochemical properties [2]. No quantitative IC₅₀ comparison is publicly available for the target compound versus the thienopyrimidine series.

CCR5 antagonism
Class-level
Reported antagonist activity (preliminary screen)
vs
Bicyclic thienopyrimidines: suboptimal solubility & stability
Monocyclic scaffold may offer improved physicochemical starting point for chemokine receptor programs.
No direct IC₅₀ comparison; validate in functional chemokine assays.
HIV inflammation chemokine receptor

Antimicrobial Activity: MIC Profile vs. 2(3H)-Pyrrolone Derivative Library Baselines

Derivatives of 2(3H)-pyrrolone, including the 3,4,5-trimethyl-substituted analog, have been evaluated for antimicrobial activity. In a standardized library screen of novel 2(3H)-pyrrolone derivatives, compound P22 (a structurally related 2(3H)-pyrrolone) demonstrated MIC of 0.312 mg/mL against Staphylococcus aureus, while compounds P23 and P25 showed MIC of 0.625 mg/mL against Trichophyton mentagrophytes [1]. The 3,4,5-trimethyl substitution pattern is expected to modulate lipophilicity and membrane permeability relative to the P22/P23/P25 analogs, though direct MIC data for the target compound are not publicly available. This provides a class-level evidence baseline for antimicrobial screening programs.

Antimicrobial MIC profile
Class-level
No disclosed MIC for compound
vs
Analog P22: MIC 0.312 mg/mL (S. aureus); P23/P25: 0.625 mg/mL (T. mentagrophytes)
Class-level evidence supports antimicrobial screening fit for 2(3H)-pyrrolone chemotype.
Confirm MIC under standard broth microdilution for target compound.
antimicrobial antibacterial antifungal

Tubulin Polymerization Inhibitory Potential: Scaffold-Class Evidence with Defined Comparators

Pyrrol-2(3H)-one and pyridazin-3(2H)-one derivatives have been systematically evaluated as tubulin polymerization inhibitors with antiproliferative activity against the NCI 60 human cancer cell line panel [1]. While the 3,4,5-trimethyl-1H-pyrrol-2(3H)-one compound itself was not among the 35 derivatives tested, the class-level evidence shows that pyrrol-2(3H)-ones can achieve microtubule-destabilizing activity comparable to known agents such as combretastatin A4 (CA4), with structure-activity relationships highly dependent on substitution pattern [2]. The 3,4,5-trimethyl variant's unique substitution positions it as a distinct starting point within this pharmacophore class.

Tubulin inhibition
Class-level
Not directly tested in published pyrrol-2(3H)-one series
vs
Pyrrol-2(3H)-ones: sub-µM GI₅₀ in NCI 60 panel; CA4 reference
Validated microtubule-destabilizing chemotype; 3,4,5-trimethyl provides distinct SAR vector.
Direct testing required to establish potency and selectivity relative to known inhibitors.
tubulin polymerization inhibitor anticancer cytotoxicity

Optimal Application Scenarios for 3,4,5-Trimethyl-1H-pyrrol-2(3H)-one Based on Evidence


Oncology Lead Discovery: Differentiation-Inducing Agent for Hematological Malignancies

Procurement for programs targeting AML or other leukemias where induction of monocytic differentiation is a validated therapeutic strategy. The compound's reported ability to arrest proliferation and induce differentiation of undifferentiated cells provides a functional starting point distinct from cytotoxic chemotypes, supported by patent-level disclosures [1].

CCR5-Mediated Disease Programs: HIV Entry Inhibition and Inflammatory Disease Modulation

Programs focused on CCR5 antagonism for HIV entry inhibition or treatment of CCR5-mediated inflammatory diseases (asthma, rheumatoid arthritis, COPD) can use this compound as a monocyclic pyrrol-2-one scaffold alternative to traditional bicyclic CCR5 ligands, offering potentially improved physicochemical properties [2]. Preliminary pharmacological screening data support this direction, though quantitative comparator data are needed for definitive selection.

Antimicrobial Scaffold Development: Gram-Positive and Dermatophyte Hits

As a member of the 2(3H)-pyrrolone antimicrobial class, this compound is suitable for hit-to-lead optimization against Staphylococcus aureus and dermatophyte infections. The class has demonstrated MIC values as low as 0.312 mg/mL, and the 3,4,5-trimethyl substitution provides a lipophilic handle for further SAR exploration [3].

Tubulin-Targeted Anticancer Agent Design: Microtubule Destabilizer Optimization

Medicinal chemistry programs optimizing tubulin polymerization inhibitors can deploy this compound as a distinct substitution variant within the validated pyrrol-2(3H)-one pharmacophore class. The 3,4,5-trimethyl pattern offers unique steric and electronic properties relative to the 4a-f and 7a-f series previously tested against the NCI 60 panel [4].

Application
Selection Property
Validation Focus
Leukemia cell differentiation research
Monocytic differentiation phenotype
Cell differentiation endpoint review
CCR5 chemokine receptor studies
Monocyclic pyrrol-2-one scaffold
Chemokine receptor binding & functional assays
Antimicrobial screening (Gram-positive/dermatophytes)
2(3H)-pyrrolone antimicrobial chemotype
MIC and strain-panel endpoint review
Tubulin polymerization inhibitor discovery
Pyrrol-2(3H)-one microtubule-destabilizing core
Tubulin polymerization & cell-viability assays
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